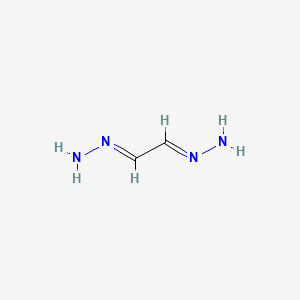
Glyoxal dihydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glyoxal dihydrazone is an organic compound with the molecular formula C₂H₆N₄. It is derived from glyoxal and hydrazine, forming a dihydrazone structure. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Glyoxal dihydrazone can be synthesized through the condensation reaction between glyoxal and hydrazine. The reaction typically occurs in an aqueous medium under mild conditions. The general reaction is as follows:
Glyoxal+2Hydrazine→Glyoxal Dihydrazone+2Water
The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial production may involve continuous flow reactors and automated systems to control the reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions: Glyoxal dihydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glyoxal bis(dithiocarbamate) under specific conditions.
Reduction: Reduction reactions can convert this compound into other hydrazone derivatives.
Substitution: It can participate in substitution reactions, forming different substituted hydrazones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various alkylating agents and halogenating agents are employed in substitution reactions.
Major Products Formed:
Oxidation: Glyoxal bis(dithiocarbamate)
Reduction: Substituted hydrazones
Substitution: Alkylated or halogenated hydrazones
Aplicaciones Científicas De Investigación
Glyoxal dihydrazone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and as a diagnostic reagent.
Industry: this compound is used in the production of high-strength polymers, metal sensors, and water purification systems due to its strong ligating ability with metal ions
Mecanismo De Acción
The mechanism of action of glyoxal dihydrazone involves its ability to form stable complexes with metal ions. The compound’s nitrogen atoms act as ligands, binding to metal ions and forming coordination complexes. This property is utilized in various applications, such as metal ion removal from water and the synthesis of metal-based catalysts .
Comparación Con Compuestos Similares
- Phenylglyoxal dihydrazone
- Glyoxal bis(dithiocarbamate)
- Methylthis compound
Comparison: this compound is unique due to its flexible molecular structure, which includes both sp² and sp³ hybridized nitrogen atoms. This flexibility allows it to participate in a wide range of chemical reactions and form stable complexes with various metal ions. In comparison, similar compounds like phenylthis compound and methylthis compound may have more rigid structures and limited reactivity .
Propiedades
Número CAS |
7677-13-6 |
|---|---|
Fórmula molecular |
C2H6N4 |
Peso molecular |
86.10 g/mol |
Nombre IUPAC |
(E)-[(2E)-2-hydrazinylideneethylidene]hydrazine |
InChI |
InChI=1S/C2H6N4/c3-5-1-2-6-4/h1-2H,3-4H2/b5-1+,6-2+ |
Clave InChI |
YEIYMELXENLJSN-IJIVKGSJSA-N |
SMILES isomérico |
C(=N/N)\C=N\N |
SMILES canónico |
C(=NN)C=NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Ethyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B12087616.png)
![(5Z)-5-[[5-[5-[5-[4,8-bis(2-ethylhexylsulfanyl)-2-[5-[5-[5-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12087622.png)


![3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propan-1-ol](/img/structure/B12087639.png)


![6-[2-(4,6-Dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12087659.png)
